Cas no 2137811-09-5 (1-2-(3-amino-4-chloro-1H-pyrazol-1-yl)ethylpyrrolidin-2-one)

1-2-(3-Amino-4-chloro-1H-pyrazol-1-yl)ethylpyrrolidin-2-one is a heterocyclic compound featuring a pyrazole core substituted with an amino and chloro group, linked to a pyrrolidinone moiety via an ethyl spacer. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it may serve as a key intermediate for bioactive molecule development. The presence of both amino and chloro functional groups enhances reactivity, enabling selective modifications for targeted derivatives. Its pyrrolidinone component contributes to favorable solubility and conformational stability, making it suitable for further derivatization. The compound's well-defined stereochemistry and purity ensure reproducibility in research settings.
1-2-(3-amino-4-chloro-1H-pyrazol-1-yl)ethylpyrrolidin-2-one structure
2137811-09-5 structure
Product name:1-2-(3-amino-4-chloro-1H-pyrazol-1-yl)ethylpyrrolidin-2-one
CAS No:2137811-09-5
MF:C9H13ClN4O
MW:228.678720235825
CID:6268668
PubChem ID:165956718

1-2-(3-amino-4-chloro-1H-pyrazol-1-yl)ethylpyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-2-(3-amino-4-chloro-1H-pyrazol-1-yl)ethylpyrrolidin-2-one
    • 2137811-09-5
    • 1-[2-(3-amino-4-chloro-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one
    • EN300-1110515
    • Inchi: 1S/C9H13ClN4O/c10-7-6-14(12-9(7)11)5-4-13-3-1-2-8(13)15/h6H,1-5H2,(H2,11,12)
    • InChI Key: LKHSEGUIGNRFCM-UHFFFAOYSA-N
    • SMILES: ClC1C(N)=NN(C=1)CCN1C(CCC1)=O

Computed Properties

  • Exact Mass: 228.0777887g/mol
  • Monoisotopic Mass: 228.0777887g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 64.2Ų

1-2-(3-amino-4-chloro-1H-pyrazol-1-yl)ethylpyrrolidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1110515-1.0g
1-[2-(3-amino-4-chloro-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one
2137811-09-5
1g
$1142.0 2023-05-23
Enamine
EN300-1110515-0.25g
1-[2-(3-amino-4-chloro-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one
2137811-09-5 95%
0.25g
$774.0 2023-10-27
Enamine
EN300-1110515-5.0g
1-[2-(3-amino-4-chloro-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one
2137811-09-5
5g
$3313.0 2023-05-23
Enamine
EN300-1110515-10.0g
1-[2-(3-amino-4-chloro-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one
2137811-09-5
10g
$4914.0 2023-05-23
Enamine
EN300-1110515-0.1g
1-[2-(3-amino-4-chloro-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one
2137811-09-5 95%
0.1g
$741.0 2023-10-27
Enamine
EN300-1110515-0.5g
1-[2-(3-amino-4-chloro-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one
2137811-09-5 95%
0.5g
$809.0 2023-10-27
Enamine
EN300-1110515-10g
1-[2-(3-amino-4-chloro-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one
2137811-09-5 95%
10g
$3622.0 2023-10-27
Enamine
EN300-1110515-5g
1-[2-(3-amino-4-chloro-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one
2137811-09-5 95%
5g
$2443.0 2023-10-27
Enamine
EN300-1110515-2.5g
1-[2-(3-amino-4-chloro-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one
2137811-09-5 95%
2.5g
$1650.0 2023-10-27
Enamine
EN300-1110515-0.05g
1-[2-(3-amino-4-chloro-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one
2137811-09-5 95%
0.05g
$707.0 2023-10-27

Additional information on 1-2-(3-amino-4-chloro-1H-pyrazol-1-yl)ethylpyrrolidin-2-one

Introduction to 1-2-(3-amino-4-chloro-1H-pyrazol-1-yl)ethylpyrrolidin-2-one (CAS No. 2137811-09-5)

1-2-(3-amino-4-chloro-1H-pyrazol-1-yl)ethylpyrrolidin-2-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 2137811-09-5, belongs to a class of molecules that integrate multiple pharmacophoric elements, making it a promising candidate for further investigation in drug discovery and development.

The molecular structure of 1-2-(3-amino-4-chloro-1H-pyrazol-1-yl)ethylpyrrolidin-2-one consists of a pyrrolidinone core linked to an ethyl chain terminated with a pyrazole moiety. The pyrazole ring is substituted with an amino group at the 3-position and a chloro group at the 4-position, which are key functional groups that contribute to the compound's reactivity and potential interactions with biological targets. The pyrrolidinone ring, on the other hand, is known for its ability to enhance solubility and bioavailability, making it an attractive scaffold for medicinal chemistry applications.

In recent years, there has been a growing interest in developing small-molecule inhibitors targeting various enzymes and receptors involved in cancer, inflammation, and other diseases. The presence of both the amino and chloro substituents in the pyrazole ring of 1-2-(3-amino-4-chloro-1H-pyrazol-1-yl)ethylpyrrolidin-2-one suggests potential interactions with a wide range of biological targets. For instance, the amino group can participate in hydrogen bonding interactions, while the chloro group can engage in halogen bonding or serve as a ligand for metal ions, which are common mechanisms in drug-receptor binding.

One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The combination of the pyrazole and pyrrolidinone moieties provides a versatile platform for modifying physicochemical properties such as solubility, lipophilicity, and metabolic stability. These properties are critical for determining the pharmacokinetic behavior of a drug candidate and its overall therapeutic efficacy. Furthermore, the presence of multiple substituents allows for diverse chemical modifications, enabling medicinal chemists to fine-tune the molecular structure to optimize biological activity.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. Pyrazole derivatives, in particular, have shown promise as inhibitors of enzymes such as kinases and phosphodiesterases, which are implicated in various diseases. The compound 1-2-(3-amino-4-chloro-1H-pyrazol-1-yl)ethylpyrrolidin-2-one has been investigated for its potential role in modulating these enzymes, with initial findings suggesting promising activity against certain cancer cell lines. These preliminary results have prompted further research into optimizing its structure and exploring new therapeutic applications.

The synthesis of 1-2-(3-amino-4-chloro-1H-pyrazol-1-yethylpyrrolidinonew involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions to form the pyrazole ring, followed by nucleophilic substitution to introduce the amino group and chloro group at specific positions. The subsequent coupling of the pyrazole moiety to the pyrrolidinone core is another critical step that requires precise control over reaction conditions. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in preclinical studies.

In terms of biological activity, 1-(3-amino)-4-chloropyrazole derivatives have been reported to exhibit various pharmacological effects. Some studies have demonstrated their ability to inhibit tyrosine kinases, which are overexpressed in many cancers and play a crucial role in tumor growth and metastasis. Additionally, these compounds have shown potential as antiviral agents by interfering with viral replication mechanisms. The ethylpyrrolidinone moiety may further enhance these effects by improving cell membrane permeability or by modulating enzyme conformational changes.

The pharmacokinetic profile of (3-amino)-4-chloropyrazolylethylpyrrolidinone is another area of interest. Factors such as absorption, distribution, metabolism, and excretion (ADME) must be carefully evaluated to determine if a compound has the potential to reach therapeutic levels in vivo. Preliminary data suggest that this compound exhibits reasonable solubility and bioavailability when administered orally or intravenously. However, further studies are needed to fully characterize its pharmacokinetic properties under different conditions.

One innovative approach being explored is the use of computational modeling techniques to predict and optimize the biological activity of (3-amino)-4-chloropyrazolylethylpyrrolidinone derivatives. Molecular docking simulations can help identify key interactions between the compound and target proteins, providing insights into how structural modifications might enhance binding affinity or selectivity. Additionally, virtual screening methods allow researchers to rapidly evaluate large libraries of compounds for potential therapeutic activity before moving on to expensive experimental assays.

The future direction of research on (3-amino)-4-chloropyrazolylethylpyrrolidinone will likely focus on expanding its therapeutic applications through structural optimization and clinical investigations. By leveraging advances in synthetic chemistry combined with computational modeling techniques, this compound holds promise as a versatile scaffold for developing new drugs targeting various diseases including cancer, inflammation,and infectious disorders.

Recommend Articles

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.